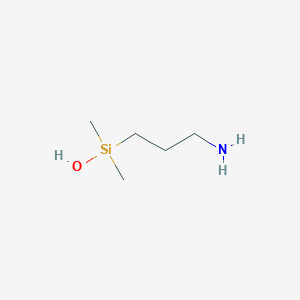
Silanol, (3-aminopropyl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, (3-aminopropyl)dimethyl- is a silicon-based compound that features a silanol group (Si-OH) and an aminopropyl group. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials. It is particularly valuable in surface modification and functionalization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, (3-aminopropyl)dimethyl- typically involves the hydrolysis of (3-aminopropyl)dimethylchlorosilane. The reaction is carried out in the presence of water, which leads to the formation of the silanol group. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Silanol, (3-aminopropyl)dimethyl- is scaled up using similar hydrolysis reactions. The process involves the use of large reactors where (3-aminopropyl)dimethylchlorosilane is mixed with water under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Silanol, (3-aminopropyl)dimethyl- can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the silanol group reacts with other silanes or siloxanes, forming new silicon-oxygen bonds.
Condensation: Silanol groups can undergo condensation reactions, leading to the formation of siloxane bonds (Si-O-Si).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Other silanes or siloxanes are used in substitution reactions.
Condensation Conditions: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the aminopropyl group.
Substituted Silanes: New silane compounds with different functional groups.
Siloxanes: Polymers or oligomers with Si-O-Si linkages.
Applications De Recherche Scientifique
Silanol, (3-aminopropyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of Silanol, (3-aminopropyl)dimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol group can react with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. The aminopropyl group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparaison Avec Des Composés Similaires
(3-Aminopropyl)triethoxysilane: Another widely used silane with similar functional groups but different alkoxy groups.
(3-Aminopropyl)methyldiethoxysilane: Similar structure with different alkoxy groups.
(3-Aminopropyl)trimethoxysilane: Similar structure with different alkoxy groups.
Uniqueness: Silanol, (3-aminopropyl)dimethyl- is unique due to its specific combination of silanol and aminopropyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong and stable bonds with both organic and inorganic materials.
Propriétés
Numéro CAS |
180051-45-0 |
|---|---|
Formule moléculaire |
C5H15NOSi |
Poids moléculaire |
133.26 g/mol |
Nom IUPAC |
3-[hydroxy(dimethyl)silyl]propan-1-amine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,7)5-3-4-6/h7H,3-6H2,1-2H3 |
Clé InChI |
SWSFFEMOWAUAEN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


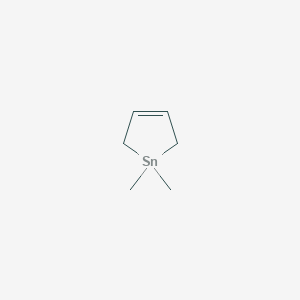
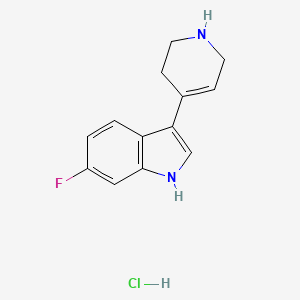
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
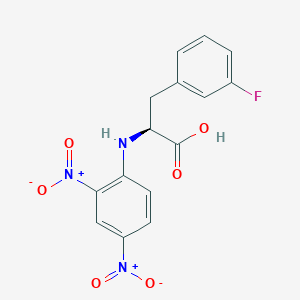
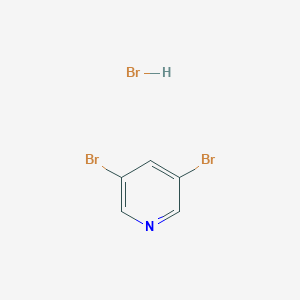
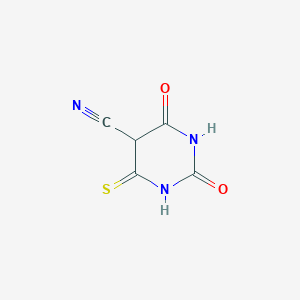
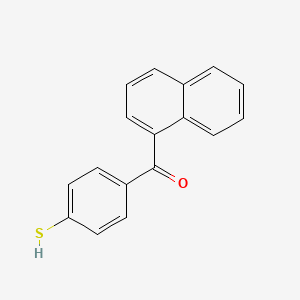
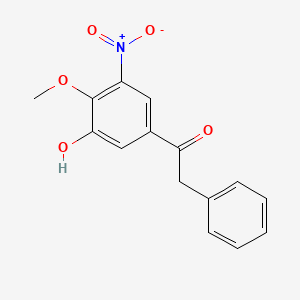
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
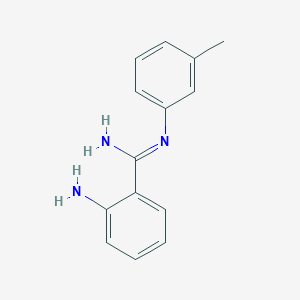
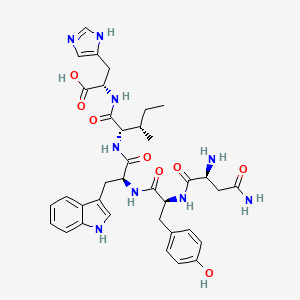
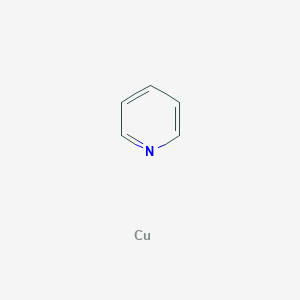
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)

